molecular formula C6H10O B3054106 2,2-Dimethyl-3-butenal CAS No. 5820-05-3

2,2-Dimethyl-3-butenal

Cat. No.: B3054106
CAS No.: 5820-05-3
M. Wt: 98.14 g/mol
InChI Key: MWJDECFURLKSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-butenal (CAS 5820-05-3) is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol . Its structure features a conjugated aldehyde group at position 1, a double bond between carbons 3 and 4, and two methyl substituents at position 2 (Figure 1). This branching introduces steric hindrance, which influences its reactivity and physical properties.

Properties

IUPAC Name

2,2-dimethylbut-3-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(2,3)5-7/h4-5H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJDECFURLKSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454875
Record name 3-Butenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5820-05-3
Record name 3-Butenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-butenal can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C, followed by methylation with methyl iodide . This method yields the desired aldehyde with high specificity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar organic reactions scaled up for industrial use. The focus is on optimizing yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-3-butenal has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds were selected for comparison based on shared functional groups or structural motifs:

Table 1: Key Properties of 2,2-Dimethyl-3-butenal and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Data/Characteristics
This compound C₆H₁₀O 98.143 5820-05-3 Aldehyde α,β-unsaturated; steric hindrance at C2
Butanal, 2-ethyl-3-methyl C₇H₁₄O 114.1855 26254-92-2 Aldehyde Linear chain with ethyl/methyl branching; documented ionization energy (EI-MS)
3-Methyl-2-butenal C₅H₈O 84.12 Not provided Aldehyde Isomeric double bond (C2–C3); lower molecular weight
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 Not provided Alcohol Tertiary alcohol; safety protocols for hydroxyl group handling
2,3-Dimethyl-1-butanol C₆H₁₄O 102.1748 19550-30-2 Alcohol Primary alcohol; requires skin/eye protection

Reactivity and Stability

  • Aldehydes vs. Alcohols: this compound undergoes nucleophilic addition at the aldehyde group, typical of α,β-unsaturated aldehydes. The methyl groups at C2 may slow reactions due to steric effects. 2-Methyl-3-buten-2-ol and 2,3-Dimethyl-1-butanol exhibit alcohol-specific reactivity (e.g., oxidation to ketones or esters). Their safety data sheets emphasize precautions against skin/eye exposure, unlike aldehydes .
  • Branching and Steric Effects :

    • Butanal, 2-ethyl-3-methyl (C₇H₁₄O) has a longer carbon chain with ethyl and methyl substituents, increasing molecular weight (114.1855 g/mol) compared to this compound (98.143 g/mol). This may reduce volatility .

Spectroscopic and Analytical Data

  • Butanal, 2-ethyl-3-methyl has well-documented mass spectral data (electron ionization) and gas-phase ion energetics, providing benchmarks for identification .
  • This compound lacks reported spectral data in the provided evidence, highlighting a research gap.

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethyl-3-butenal, and how can purity be optimized?

Answer:
The synthesis of this compound typically involves aldol condensation or oxidation of prenol derivatives. A methodologically robust approach includes:

  • Stepwise acetylation : Reacting prenol derivatives (e.g., 3-methyl-2-buten-1-ol) with acetic anhydride under inert atmosphere to form intermediates, followed by oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde .
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) combined with silica gel chromatography (hexane/ethyl acetate eluent) ensures >95% purity. Monitor progress via TLC and confirm using GC-MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H NMR reveals α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for aldehyde proton; δ 5.5–6.5 ppm for conjugated doublet) and methyl groups (δ 1.1–1.3 ppm) .
  • IR : Strong absorption bands at ~2820 cm1^{-1} (C-H stretch of aldehyde) and ~1720 cm1^{-1} (C=O stretch) confirm functional groups .
  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; major fragment ions at m/z 84 (base peak, [M-CHO]+^+) and m/z 56 ([C4_4H8_8]+^+) .

Advanced: How can computational methods resolve contradictions in reported thermochemical data for this compound?

Answer:
Conflicting ΔHf_f^\circ values (e.g., gas-phase enthalpy of formation) can be addressed via:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compute enthalpy using Gaussian 16. Compare results with NIST Chemistry WebBook data .
  • Statistical error analysis : Apply the Birge ratio to assess consistency across datasets, prioritizing NIST-validated values .

Advanced: What experimental strategies mitigate safety risks during handling of this compound?

Answer:

  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of volatile aldehydes .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory. Avoid contact with oxidizers (e.g., peroxides) due to aldehyde reactivity .

Advanced: How can isomerization pathways of this compound be studied under kinetic vs. thermodynamic control?

Answer:

  • Kinetic studies : Perform reactions at low temperatures (−78°C) in THF with NaH as a base; monitor via 13^{13}C NMR for transient intermediates .
  • Thermodynamic analysis : Use calorimetry (e.g., DSC) to measure ΔH of isomerization. Compare with computational ΔG values from Gaussian simulations .

Basic: What chromatographic methods are optimal for separating this compound from byproducts?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/water) at 1 mL/min; UV detection at 210 nm .
  • Preparative GC : Use a capillary column (HP-5MS) with temperature programming (50°C to 200°C at 10°C/min) .

Advanced: How does this compound participate in heterocyclic synthesis?

Answer:

  • Paal-Knorr reaction : React with hydrazines in ethanol under reflux to form pyrazoles. Monitor regioselectivity via LC-MS and optimize using Lewis acid catalysts (e.g., ZnCl2_2) .
  • Cycloaddition : Utilize Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C; characterize adducts via X-ray crystallography .

Basic: What are the environmental degradation pathways of this compound?

Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solution; quantify intermediates (e.g., carboxylic acids) via IC-MS .
  • Biodegradation : Use OECD 301F test with activated sludge; measure BOD5_5 to assess microbial breakdown efficiency .

Advanced: How can isotopic labeling (e.g., 13^{13}13C) elucidate metabolic pathways of this compound in model organisms?

Answer:

  • Synthesis of 13^{13}C-labeled analog : Incorporate 13^{13}C at the aldehyde carbon via Claisen-Schmidt condensation with 13^{13}CH3_3I .
  • Metabolite tracking : Administer to Drosophila melanogaster and analyze hemolymph via LC-HRMS; map metabolites using Mass Frontier software .

Advanced: What statistical approaches resolve discrepancies in reaction yield data across studies?

Answer:

  • Multivariate ANOVA : Analyze variables (catalyst loading, temperature) using JMP Pro 16. Identify outliers via Cook’s distance .
  • Bayesian meta-analysis : Pool data from 5+ studies using Stan; report posterior distributions for yield with 95% credible intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-butenal
Reactant of Route 2
2,2-Dimethyl-3-butenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.